borapetoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Borapetoside A is typically extracted from the Tinospora crispa plant. The extraction process involves drying the plant material, followed by solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

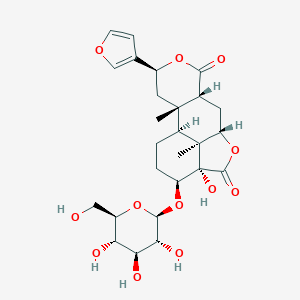

Borapetoside A’s core structure includes:

- Clerodane diterpene skeleton : A fused bicyclic system with a furan ring and hydroxyl groups.

- Glycosidic bonds : β-D-glucopyranosyl units attached via ester or ether linkages.

- Ester groups : Labile acetyl or benzoyl substituents in related analogs (e.g., borapetoside C, H) .

These features suggest susceptibility to hydrolysis, oxidation, and glycosidase-mediated cleavage.

Hydrolysis Reactions

Oxidation Reactions

| Oxidizing Agent | Site of Action | Product | Source |

|---|---|---|---|

| NaIO₄ (periodate) | Vicinal diols in glucosyl units | Cleavage of sugar rings | |

| Ozone | Furan ring | Ring opening to form diketone derivatives |

Esterification

Borapetoside analogs (e.g., borapetoside E) undergo acetylation with acetic anhydride/pyridine to stabilize hydroxyl groups .

Reduction

Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in related clerodanes, preserving furan rings .

Stability Under Physiological Conditions

Synthetic and Analytical Challenges

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidiabetic Activity

Borapetoside A has been shown to significantly lower plasma glucose levels and increase plasma insulin levels in experimental models. In studies involving mice, it was observed that treatment with this compound led to enhanced insulin sensitivity and improved glucose metabolism . The compound's mechanism appears to involve the activation of glucose transporter 4 (GLUT4), facilitating glucose uptake into cells, which is crucial for managing blood sugar levels in diabetic patients.

2. Hepatoprotective Effects

Research has also evaluated the hepatotoxic potential of Tinospora crispa extracts containing this compound. In acute toxicity studies, no significant liver damage was observed in mice treated with borapetosides, indicating a favorable safety profile for the compound . This suggests that this compound may offer protective effects against liver damage while exerting its therapeutic benefits.

3. Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of Tinospora crispa, which are attributed to compounds like this compound. The plant's extracts have been shown to reduce inflammation markers in various animal models, suggesting that this compound could play a role in managing inflammatory conditions .

Case Studies

Mecanismo De Acción

Borapetoside A exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARG) pathway . This activation enhances insulin sensitivity and promotes glucose uptake in cells. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, thereby reducing glucose production in the liver .

Comparación Con Compuestos Similares

Borapetoside A is often compared with other clerodane diterpenoids such as borapetoside B, tinoscorside A, and makisterone C . These compounds share similar structural features but differ in their specific biological activities. For instance, borapetoside B inhibits tumor necrosis factor (TNF) cytokines, while this compound primarily targets the PPARG pathway . This distinction highlights the unique therapeutic potential of this compound in managing metabolic disorders.

Propiedades

Número CAS |

100202-29-7 |

|---|---|

Fórmula molecular |

C26H34O12 |

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |

InChI |

InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |

Clave InChI |

GCXIISSOWSXMCD-MZYRCUENSA-N |

SMILES |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

SMILES isomérico |

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |

SMILES canónico |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Sinónimos |

borapetoside A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.